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molecular formula C18H27FN2O2 B8471916 benzyl N-[1-(2-fluoropentyl)piperidin-4-yl]carbamate

benzyl N-[1-(2-fluoropentyl)piperidin-4-yl]carbamate

Cat. No. B8471916
M. Wt: 322.4 g/mol
InChI Key: OTZPYOFFHUDNHE-UHFFFAOYSA-N
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Patent
US08476301B2

Procedure details

A mixture of the chiral form (with a shorter retention time) of benzyl N-[1-(2-fluoropentyl)piperidin-4-yl]carbamate obtained in Example 1c (318 mg, 0.986 mmol), 10% Pd/C (100 mg) and methanol (7 ml) was stirred at room temperature for two hours under a hydrogen atmosphere. The atmosphere in the reaction vessel was replaced with nitrogen, 10% Pd/C was filtered off, and the solvent was distilled off to give the title compound (249 mg).
Quantity
318 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([CH2:21][CH2:22][CH3:23])[CH2:3][N:4]1[CH2:9][CH2:8][CH:7]([NH:10]C(=O)OCC2C=CC=CC=2)[CH2:6][CH2:5]1>[Pd].CO>[F:1][CH:2]([CH2:21][CH2:22][CH3:23])[CH2:3][N:4]1[CH2:9][CH2:8][CH:7]([NH2:10])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
318 mg
Type
reactant
Smiles
FC(CN1CCC(CC1)NC(OCC1=CC=CC=C1)=O)CCC
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for two hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(CN1CCC(CC1)N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 249 mg
YIELD: CALCULATEDPERCENTYIELD 134.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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